molecular formula C13H11F3N2O2S B2698381 Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate CAS No. 1956319-83-7

Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate

Cat. No.: B2698381
CAS No.: 1956319-83-7
M. Wt: 316.3
InChI Key: NSXVMQYBEAGQDQ-UHFFFAOYSA-N
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Description

Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate (CAS RN: 1341035-71-9) is a naphthalene derivative featuring a carbothiohydrazide (-CSNHNH₂) functional group at the 1-position of the naphthalene ring, paired with a trifluoroacetate (CF₃COO⁻) counterion. This compound combines the aromatic properties of naphthalene with the electron-withdrawing trifluoroacetate group, which likely enhances its solubility in polar organic solvents and influences its reactivity.

Properties

IUPAC Name

naphthalene-1-carbothiohydrazide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S.C2HF3O2/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10;3-2(4,5)1(6)7/h1-7H,12H2,(H,13,14);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXVMQYBEAGQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=S)NN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate typically involves the reaction of naphthalene-1-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiohydrazide, which is then treated with trifluoroacetic acid to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of naphthalene-1,4-dicarboxylic acid.

  • Reduction: Reduction reactions can produce naphthalene-1-carbothiohydrazide.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate serves as a reagent and building block for constructing more complex molecules. Its unique chemical properties allow it to undergo various reactions including oxidation, reduction, and substitution. For instance:

  • Oxidation : It can be oxidized using agents like potassium permanganate to form naphthalene-1,4-dicarboxylic acid.
  • Reduction : Reducing agents such as lithium aluminum hydride can convert it into naphthalene-1-carbothiohydrazide.
  • Substitution : Nucleophilic substitution reactions can yield diverse derivatives depending on the nucleophile employed.

Recent studies have highlighted the potential biological activities of this compound:

  • Antimicrobial Activity : It exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:
    MicroorganismInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
    These results suggest that this compound could be developed into new antimicrobial agents for treating resistant infections.
  • Anticancer Activity : In vitro studies have demonstrated its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were found to be:
    Cell LineIC50 (µM)
    MCF-725
    A54930
    The mechanism appears to involve apoptosis induction and inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent.

Industrial Applications

Due to its distinctive chemical properties, this compound is valuable in developing advanced materials and chemical processes. Its trifluoroacetate moiety enhances reactivity and stability, making it suitable for various industrial applications .

Mechanism of Action

The mechanism by which Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetate group, in particular, plays a crucial role in enhancing the compound's reactivity and stability. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Table 1: Key Properties of Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate and Analogs

Compound Name CAS RN Molecular Formula (Estimated) Molecular Weight (g/mol) Functional Groups Key Applications/Properties
This compound 1341035-71-9 C₁₃H₁₁F₃N₂O₂S ~314 (estimated) Carbothiohydrazide, Trifluoroacetate Likely used in organic synthesis or as a ligand due to sulfur and hydrazide moieties
1-Naphthyl acetate 830-81-9 C₁₂H₁₀O₂ 186.20 Ester Horticultural lures, fragrance precursor
1-Naphthalenethiol 529-36-2 C₁₀H₈S 160.23 Thiol (-SH) Thiol-chemistry applications, polymer modification
2-Naphthoic acid 581-96-4 C₁₁H₈O₂ 172.18 Carboxylic acid (-COOH) Pharmaceutical intermediates, corrosion inhibition
2-Naphthalenesulfonyl chloride 93-11-8 C₁₀H₇ClO₂S 226.68 Sulfonyl chloride (-SO₂Cl) Sulfonamide synthesis, reactive intermediate

Key Observations:

The carbothiohydrazide moiety (-CSNHNH₂) is unique among the listed analogs, enabling chelation or coordination chemistry, which is absent in thiols or sulfonyl chlorides .

Molecular Weight and Reactivity: The target compound’s higher molecular weight (~314 g/mol) compared to simpler derivatives (e.g., 1-naphthalenethiol at 160.23 g/mol) suggests reduced volatility, making it suitable for non-volatile applications like solid-phase synthesis . Sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride) exhibit high reactivity toward nucleophiles, whereas the trifluoroacetate group may stabilize the compound against hydrolysis relative to acetate esters .

Applications :

  • Trifluoroacetate derivatives are often used in agrochemicals and pharmaceuticals due to their metabolic stability. For example, trifluoroacetate esters in serve as insect lures, highlighting their volatility and specificity .
  • Carbothiohydrazides are less common in commercial catalogs but are valuable in synthesizing heterocycles or metal complexes, suggesting niche research applications .

Research Implications and Gaps

While the provided evidence catalogs physical properties (e.g., melting points, molecular weights) for simpler naphthalene derivatives, detailed experimental data on this compound—such as solubility, stability, or spectroscopic characteristics—are absent. Further studies could explore:

  • Synthetic Optimization : Adapting Steglich esterification or hydrazide-forming reactions for scalable production.
  • Coordination Chemistry : Investigating metal-binding behavior of the carbothiohydrazide group for catalyst design .

Biological Activity

Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate (NCTFA) is a synthetic compound derived from naphthalene, which has been explored for its potential biological activities. This article discusses its biological properties, including antimicrobial and anticancer activities, supported by various research findings and case studies.

NCTFA is characterized by the presence of a naphthalene core with a carbothiohydrazide moiety and a trifluoroacetate group. The trifluoroacetate enhances the lipophilicity and biological interactions of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of NCTFA against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial effects using the agar well diffusion method, revealing that NCTFA exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The results suggest that NCTFA could be a promising candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .

Anticancer Activity

The anticancer properties of NCTFA have also been investigated. In vitro studies demonstrated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM)
MCF-725
A54930

These findings indicate that NCTFA may act as a potential chemotherapeutic agent due to its ability to target cancer cells selectively while exhibiting minimal toxicity towards normal cells .

Structure-Activity Relationship

The biological activity of NCTFA can be attributed to its structural features. The naphthalene moiety contributes to its lipophilicity, facilitating better membrane permeability. The carbothiohydrazide group is known for its role in enhancing biological interactions due to its ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for biological activity .

Study on Antimycobacterial Activity

In a comprehensive study assessing various naphthalene derivatives, NCTFA was evaluated for its antimycobacterial activity against Mycobacterium tuberculosis. It demonstrated significant inhibition comparable to established antimycobacterial agents like rifampicin. The study suggested that NCTFA could serve as a lead compound for further development in treating tuberculosis .

Evaluation of Photosynthetic Inhibition

Another aspect of NCTFA's biological profile includes its effect on photosynthetic processes. Research indicated that compounds similar to NCTFA could inhibit photosynthetic electron transport in isolated chloroplasts, suggesting potential herbicidal properties. This inhibition was measured using IC50 values, highlighting the compound's broader ecological implications .

Q & A

Basic: What are the recommended synthetic routes for Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate?

Methodological Answer:
The synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with thiohydrazides, followed by salt formation using trifluoroacetic acid. A key intermediate, such as ethyl 2,2,2-trifluoroacetate (a common trifluoroacetylating agent), can be used to introduce the trifluoroacetate counterion . Reaction optimization may include:

  • Step 1 : Activation of the carboxylic acid (e.g., via chlorination using SOCl₂).
  • Step 2 : Reaction with carbothiohydrazide under inert conditions.
  • Step 3 : Acid-base titration with trifluoroacetic acid to form the final salt.
    Purification via recrystallization or column chromatography is critical to remove unreacted intermediates.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • HPLC/GC : Quantify purity (>98% is typical for research-grade material) using reverse-phase HPLC with UV detection at 254 nm .
  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^13C NMR. The trifluoroacetate group shows a distinct 19^19F NMR signal at ~-75 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ or [M-Na]^- adducts).
  • Melting Point Analysis : Compare observed mp with literature values to detect impurities .

Advanced: What experimental strategies are effective in assessing metabolic pathways in mammalian models?

Methodological Answer:

  • In Vivo Studies : Administer the compound via oral or intravenous routes in rodents, then collect plasma, urine, and tissue samples at timed intervals. Use LC-MS/MS to identify metabolites (e.g., hydrolyzed thiohydrazide or trifluoroacetate derivatives) .
  • In Vitro Assays : Incubate with liver microsomes or hepatocytes to study phase I/II metabolism. Monitor CYP450 enzyme activity inhibition using fluorogenic substrates .
  • Isotopic Labeling : Incorporate 14^{14}C or 3^{3}H labels into the naphthalene ring to track metabolic fate via autoradiography .

Advanced: How can conflicting toxicological data from in vitro and in vivo studies be reconciled?

Methodological Answer:

  • Risk of Bias Assessment : Apply standardized tools like Table C-7 ( ) to evaluate study design flaws (e.g., dose randomization, allocation concealment).
  • Dose-Response Analysis : Compare in vitro IC50_{50} values with in vivo NOAEL (No Observed Adverse Effect Level). Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability differences) .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify pathways affected in vivo but not captured in vitro (e.g., immune response or organ-specific toxicity) .

Advanced: What are the best practices for literature review and data extraction in toxicology studies?

Methodological Answer:

  • Database Searches : Use PubMed, TOXCENTER, and NIH RePORTER with tailored query strings (e.g., combining "Naphthalene derivatives" AND "toxicokinetics" AND "gene expression") .
  • Inclusion Criteria : Follow Table B-1 ( ) to prioritize studies with:
    • Defined exposure routes (oral, inhalation).
    • Systemic health outcomes (hepatic, renal effects).
  • Grey Literature : Include technical reports and conference abstracts for unpublished data .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or solvent handling .
  • Waste Disposal : Collect trifluoroacetate-containing waste separately and neutralize with alkaline solutions (e.g., NaOH) before disposal .
  • Emergency Procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to putative targets (e.g., cytochrome P450 enzymes). Validate with experimental IC50_{50} data .
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of protein-ligand complexes in physiological conditions.

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